2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile
Description
2-(4-(2-Aminophenyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole-based compound featuring a 2-aminophenyl substituent at the 4-position of the pyrazole ring and an acetonitrile group at the 1-position. This structure combines aromatic, heterocyclic, and nitrile functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[4-(2-aminophenyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C11H10N4/c12-5-6-15-8-9(7-14-15)10-3-1-2-4-11(10)13/h1-4,7-8H,6,13H2 |
InChI Key |
NTNQBOKJRVOOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile typically involves the reaction of 2-aminophenylacetonitrile with appropriate reagents to introduce the pyrazolyl group. One common method involves the cyclization of amido-nitriles under mild conditions, which can be catalyzed by nickel . The reaction conditions are optimized to ensure the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural features, molecular properties, and applications of 2-(4-(2-aminophenyl)-1H-pyrazol-1-yl)acetonitrile and its analogs:
Key Observations :
- Substituent Effects: The 2-aminophenyl group in the target compound contrasts with methoxy (), bromomethyl (), and boronate () substituents. The amino group’s basicity and hydrogen-bonding capacity may improve aqueous solubility compared to lipophilic methoxy or bromomethyl groups. Bromomethyl and boronate substituents () are reactive handles for further functionalization, whereas the amino group may serve as a site for conjugation (e.g., amide formation).
- Molecular Weight : The target compound’s estimated molecular weight (~213.22 g/mol) aligns closely with the methoxy derivative (213.24 g/mol, ), suggesting comparable steric profiles.
Biological Activity
2-(4-(2-Aminophenyl)-1H-pyrazol-1-yl)acetonitrile, also known by its CAS number 1339162-89-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.
- Molecular Formula : C11H10N4
- Molecular Weight : 198.22 g/mol
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]quinazolines possess antibacterial activity against various strains of bacteria.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Pyrazolo[1,5-a]quinazoline derivative | 0.0039 - 0.025 | Effective against S. aureus and E. coli |
| This compound | TBD | TBD |
While specific MIC values for this compound are not yet established in the literature, its structural similarity to known active compounds suggests potential efficacy.
2. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. A study synthesized a library of pyrazolo[1,5-a]quinazolines and tested their ability to inhibit NF-κB/AP-1 reporter activity.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound 13i | 4.8 | Strong anti-inflammatory |
| Compound 16 | 30.1 | Moderate anti-inflammatory |
The anti-inflammatory potential of this compound may be evaluated through similar assays.
3. Cytotoxicity
Cytotoxic effects of pyrazole derivatives have been documented in various cancer cell lines. For example, certain compounds showed IC50 values indicating significant cytotoxicity against human cancer cells.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa cells | TBD | Pyrazole derivative |
| MCF-7 cells | TBD | Pyrazole derivative |
Further studies are needed to assess the cytotoxicity of this compound specifically.
Case Studies and Research Findings
Recent investigations into related compounds have provided insights into the therapeutic potential of pyrazole derivatives:
- A study published in MDPI explored the synthesis of pyrazolo[1,5-a]quinazolines and their biological evaluations, highlighting their anti-inflammatory and antimicrobial activities .
- Another research article indicated that certain pyrazole-based compounds exhibited promising antibacterial properties with MIC values ranging from low to moderate against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
